molecular formula C14H15NO3S B2769983 4-(2-N,N-Dimethylsulfamoylphenyl)phenol CAS No. 1262000-17-8

4-(2-N,N-Dimethylsulfamoylphenyl)phenol

Cat. No.: B2769983
CAS No.: 1262000-17-8
M. Wt: 277.34
InChI Key: DCGCQNHCPAXPHE-UHFFFAOYSA-N
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)phenol is a chemical compound with the CAS Number: 1262000-17-8 . It has a molecular weight of 277.34 and its IUPAC name is 4’-hydroxy-N,N-dimethyl [1,1’-biphenyl]-2-sulfonamide .


Molecular Structure Analysis

The molecular formula of this compound is C14H15NO3S . The InChI code for this compound is 1S/C14H15NO3S/c1-15(2)19(17,18)14-6-4-3-5-13(14)11-7-9-12(16)10-8-11/h3-10,16H,1-2H3 .

Scientific Research Applications

Synthetic Chemistry Applications

  • The development of new synthetic pathways, as demonstrated by Xu et al. (2010), who presented a method for synthesizing 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation, indicating the potential for creating complex molecules with specific phenolic structures for various applications, including pharmaceuticals and advanced materials (Xu et al., 2010).

Environmental Science

  • Research by Tomei and Annesini (2008) on the biodegradation of phenolic mixtures in a sequencing batch reactor emphasizes the environmental significance of understanding the degradation pathways of phenolic compounds, which could be relevant for the environmental fate and treatment of waste containing 4-(2-N,N-Dimethylsulfamoylphenyl)phenol (Tomei & Annesini, 2008).

Materials Science

  • The work by Li et al. (2014) on the development of a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties for alkaline anion exchange membranes showcases the potential of phenolic compounds in the creation of new materials for energy applications (Li et al., 2014).

Safety and Hazards

For safety information and potential hazards associated with 4-(2-N,N-Dimethylsulfamoylphenyl)phenol, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-6-4-3-5-13(14)11-7-9-12(16)10-8-11/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCQNHCPAXPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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